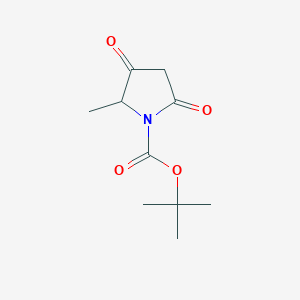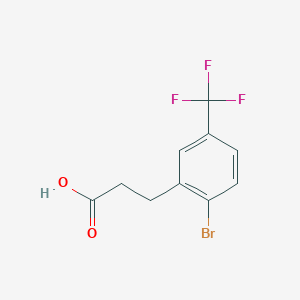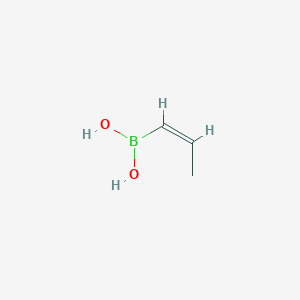
cis-1-Propene-1-boronic acid
Overview
Description
cis-1-Propene-1-boronic acid is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
cis-Propenylboronic acid, also known as cis-1-Propene-1-boronic acid, (Z)-Prop-1-en-1-ylboronic acid, or cis-1-Propen-1-ylboronic acid, is primarily used as an intermediate in the synthesis of various compounds . It has been used in the preparation of furan-2-yl analog of salvinorin A, a psychoactive natural product . It has also been used to synthesize antibacterial polyoxygenated dibenzofuran derivatives from phloroglucinol .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed synthesis process . It reacts with various aryl chlorides to produce cis-vinyl arenes . This reaction is part of the broader field of cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of furan-2-yl analog of salvinorin a and antibacterial polyoxygenated dibenzofuran derivatives . These compounds can have various downstream effects, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of cis-Propenylboronic acid’s action depend on the specific compounds that it helps to synthesize. For example, the furan-2-yl analog of salvinorin A that it helps to produce is a psychoactive natural product . The antibacterial polyoxygenated dibenzofuran derivatives it helps to synthesize have antibacterial properties .
Biochemical Analysis
Biochemical Properties
cis-Propenylboronic acid is known for its unique recognition mechanism towards cis-diol-containing biomolecules . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible covalent manner
Molecular Mechanism
The molecular mechanism of action of cis-Propenylboronic acid involves its ability to form reversible covalent complexes with biomolecules containing cis-diol groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Metabolic Pathways
The metabolic pathways involving cis-Propenylboronic acid are not well-defined. Boronic acids are known to interact with enzymes and cofactors , suggesting that cis-Propenylboronic acid may be involved in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propene-1-boronic acid typically involves the hydroboration of propyne followed by oxidation. One common method is the reaction of propyne with diborane (B2H6) to form the corresponding borane intermediate, which is then oxidized to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration-oxidation techniques but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: cis-1-Propene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides
Major Products:
Oxidation: Propanal or propanol.
Reduction: Propane.
Substitution: Various substituted alkenes and arenes
Scientific Research Applications
cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- trans-1-Propene-1-boronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which can influence the stereochemistry of the products formed in reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules. In contrast, trans-1-Propene-1-boronic acid and other similar compounds may lead to different stereochemical outcomes .
Properties
IUPAC Name |
[(Z)-prop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C\C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-44-3 | |
| Record name | NSC39118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


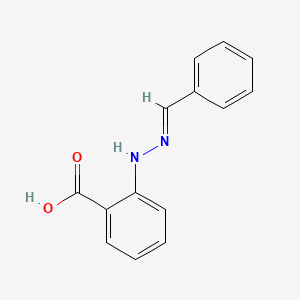
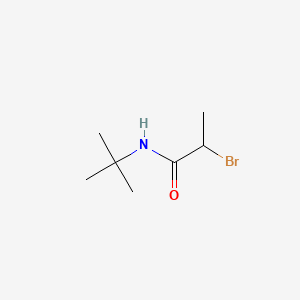

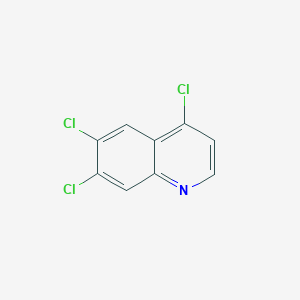
![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)
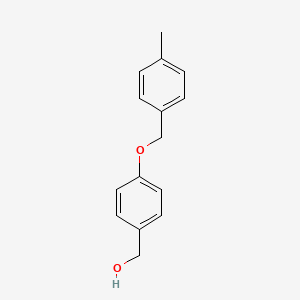
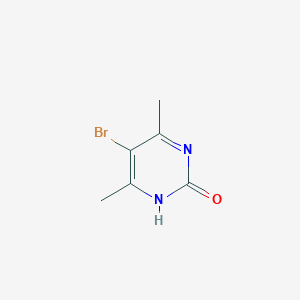
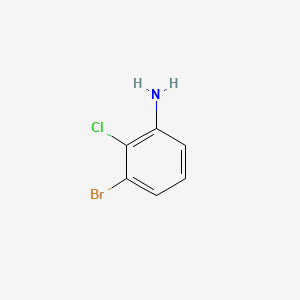
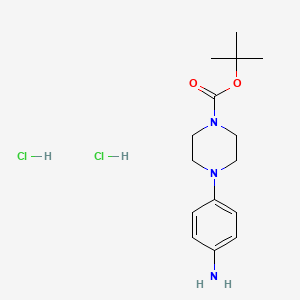
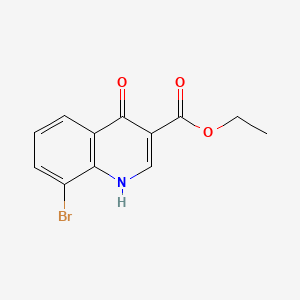
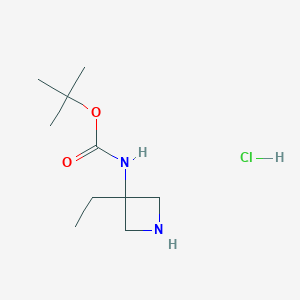
![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)
